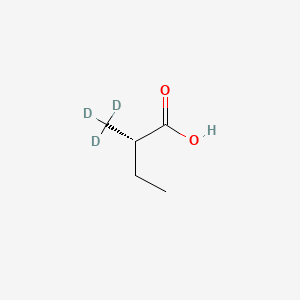
(2S)-2-(trideuteriomethyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2S)-2-(trideuteriomethyl)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C₅H₇D₃O₂ and its molecular weight is 105.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2S)-2-(trideuteriomethyl)butanoic acid, also known as (R)-2-methylbutyric acid-d3, is a deuterated derivative of butanoic acid. This compound has garnered interest in various biological studies due to its potential applications in metabolic research and therapeutic interventions. The unique isotopic labeling with deuterium allows for tracing and understanding metabolic pathways in vivo.
- Molecular Formula : C5H10O2
- Molecular Weight : 102.13 g/mol
- CAS Number : 71750117
Biological Activity Overview
The biological activity of this compound is primarily attributed to its role as a metabolic intermediate and its effects on cellular processes. It is particularly relevant in studies involving energy metabolism, inflammation, and immune response modulation.
Metabolic Role
- Energy Production : As a short-chain fatty acid (SCFA), this compound may participate in energy metabolism, particularly in the colon where SCFAs are produced through fermentation of dietary fibers. Such metabolites are crucial for colonocyte health and overall gut function .
- Gut Microbiota Interaction : This compound is produced by specific gut bacteria and has been shown to influence the composition of the gut microbiota, promoting beneficial microbial populations that contribute to host health .
Anti-inflammatory Effects
Research indicates that butyrate and its derivatives, including this compound, exhibit significant anti-inflammatory properties:
- Regulatory T Cell Modulation : Studies have demonstrated that butyrate can enhance the differentiation of regulatory T cells (Tregs), which play a pivotal role in suppressing inflammation .
- Histone Deacetylase Inhibition : The compound functions as a histone deacetylase (HDAC) inhibitor, leading to increased expression of anti-inflammatory cytokines such as interleukin-10 (IL-10) .
Case Studies
- Inflammatory Bowel Disease (IBD) : In animal models of IBD, administration of butyric acid derivatives has shown promise in reducing inflammation and promoting mucosal healing. These effects are mediated through Treg induction and inhibition of pro-inflammatory cytokines .
- Cancer Research : The role of butyric acid in cancer therapy is being explored, particularly its ability to induce apoptosis in cancer cells while promoting the health of normal epithelial cells. This differential effect is attributed to the altered metabolism of butyrate in cancerous versus healthy cells .
Data Table: Biological Activities
Safety and Toxicity
While butyric acid is generally recognized as safe (GRAS) when consumed in food, high doses can lead to gastrointestinal discomfort. Toxicological assessments indicate that it does not exhibit significant genotoxicity or chronic toxicity at typical dietary levels .
Eigenschaften
IUPAC Name |
(2S)-2-(trideuteriomethyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-ZGUYUIOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857998 |
Source


|
| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346617-08-0 |
Source


|
| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














